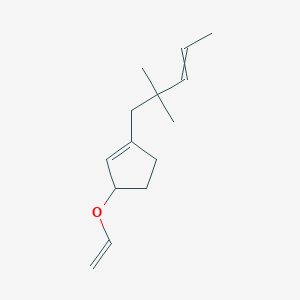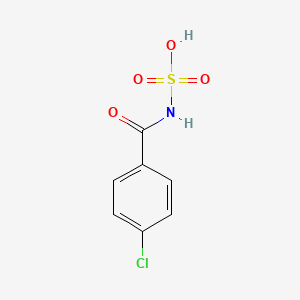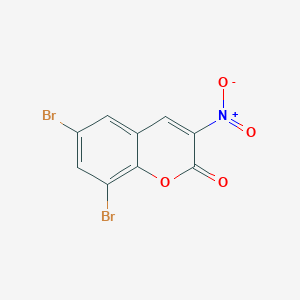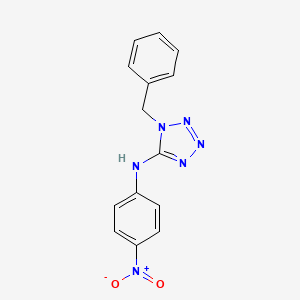
1-Benzyl-N-(4-nitrophenyl)-1H-tetrazol-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Benzyl-N-(4-nitrophenyl)-1H-tetrazol-5-amine is a chemical compound that belongs to the class of tetrazoles Tetrazoles are five-membered ring compounds containing four nitrogen atoms and one carbon atom This particular compound is characterized by the presence of a benzyl group and a nitrophenyl group attached to the tetrazole ring
Preparation Methods
The synthesis of 1-Benzyl-N-(4-nitrophenyl)-1H-tetrazol-5-amine can be achieved through several synthetic routes. One common method involves the reaction of benzylamine with 4-nitrophenyl isocyanate to form the corresponding urea derivative. This intermediate is then cyclized using sodium azide to yield the desired tetrazole compound. The reaction conditions typically involve the use of organic solvents such as dimethylformamide (DMF) and temperatures ranging from 60-80°C .
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process .
Chemical Reactions Analysis
1-Benzyl-N-(4-nitrophenyl)-1H-tetrazol-5-amine undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and various organic solvents. Major products formed from these reactions include amino derivatives and substituted tetrazoles .
Scientific Research Applications
1-Benzyl-N-(4-nitrophenyl)-1H-tetrazol-5-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Benzyl-N-(4-nitrophenyl)-1H-tetrazol-5-amine involves its interaction with specific molecular targets. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce cellular damage. Additionally, the tetrazole ring can interact with various enzymes and receptors, modulating their activity and leading to specific biological effects .
Comparison with Similar Compounds
1-Benzyl-N-(4-nitrophenyl)-1H-tetrazol-5-amine can be compared with other similar compounds such as:
1-Benzyl-1H-tetrazol-5-amine: Lacks the nitrophenyl group, resulting in different chemical and biological properties.
N-(4-Nitrophenyl)-1H-tetrazol-5-amine: Lacks the benzyl group, leading to variations in reactivity and applications.
1-Benzyl-N-(4-methylphenyl)-1H-tetrazol-5-amine: The nitro group is replaced with a methyl group, altering its redox properties and potential biological activities.
Properties
CAS No. |
88104-45-4 |
|---|---|
Molecular Formula |
C14H12N6O2 |
Molecular Weight |
296.28 g/mol |
IUPAC Name |
1-benzyl-N-(4-nitrophenyl)tetrazol-5-amine |
InChI |
InChI=1S/C14H12N6O2/c21-20(22)13-8-6-12(7-9-13)15-14-16-17-18-19(14)10-11-4-2-1-3-5-11/h1-9H,10H2,(H,15,16,18) |
InChI Key |
BXJXUYURFFTEBD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=NN=N2)NC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


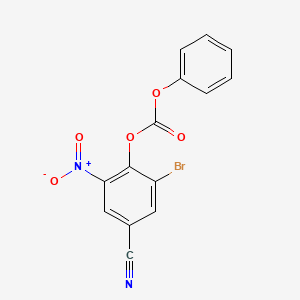
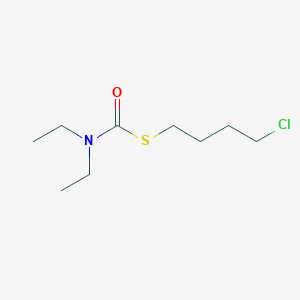
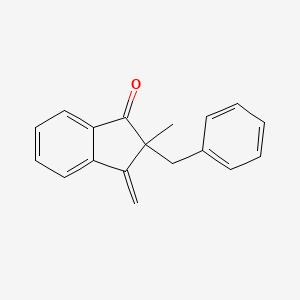
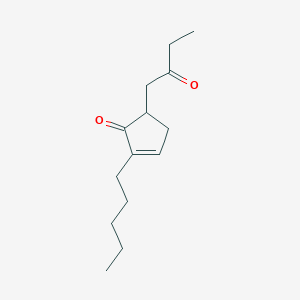
![1-(Ethylsulfanyl)-2-methyl-1-{[(methylsulfanyl)methyl]sulfanyl}prop-1-ene](/img/structure/B14400927.png)
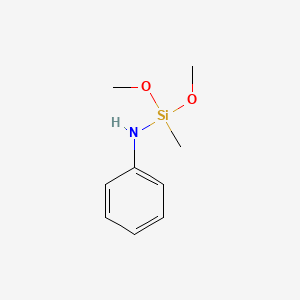
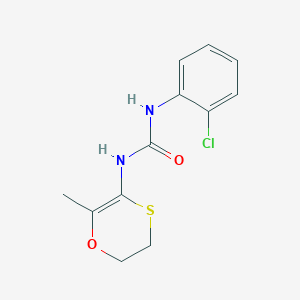
![Piperidine, 1-[[(phenylmethyl)imino]methyl]-](/img/structure/B14400949.png)

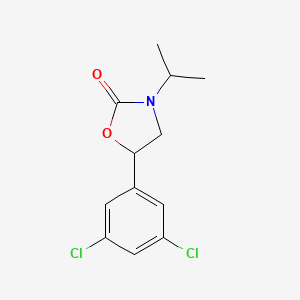
![1-[4-(4-Ethoxyanilino)phenyl]ethan-1-one](/img/structure/B14400964.png)
